molecular formula C9H8ClFO3 B6296432 5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde CAS No. 2179038-42-5

5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde

Cat. No.: B6296432
CAS No.: 2179038-42-5
M. Wt: 218.61 g/mol
InChI Key: DKWLKWMCJJPKPK-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C8H6ClFO3. It is a derivative of benzaldehyde, featuring chloro, fluoro, and methoxymethoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde typically involves the introduction of chloro, fluoro, and methoxymethoxy groups onto a benzaldehyde core. One common method is through electrophilic aromatic substitution reactions, where the benzaldehyde is treated with chlorinating and fluorinating agents under controlled conditions. The methoxymethoxy group can be introduced via a methoxymethylation reaction using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes halogenation, followed by protection of the aldehyde group, and subsequent introduction of the methoxymethoxy group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: 5-Chloro-2-fluoro-4-(methoxymethoxy)benzoic acid.

    Reduction: 5-Chloro-2-fluoro-4-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity to these targets, while the methoxymethoxy group can influence its solubility and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzaldehyde
  • 5-Chloro-2-(difluoromethoxy)benzaldehyde
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Uniqueness

5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both chloro and fluoro substituents along with a methoxymethoxy group. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and specific binding characteristics, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

5-chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-5-14-9-3-8(11)6(4-12)2-7(9)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWLKWMCJJPKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C(=C1)F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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